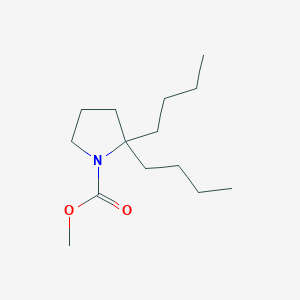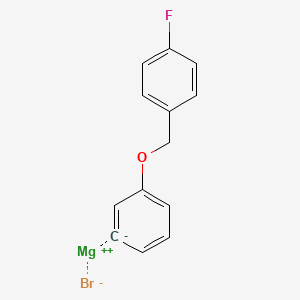
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 1-fluoro-4-(phenoxymethyl)benzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxymethyl)benzene with magnesium in the presence of an ethereal solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
1-fluoro-4-(phenoxymethyl)benzene+Mg→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Substitution: Participates in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with this Grignard reagent.
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed by the reaction with aldehydes and ketones.
Ketones: Formed by the reaction with esters.
Substituted Benzene Derivatives: Formed by substitution reactions.
Scientific Research Applications
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom also stabilizes the negative charge on the carbon atom, facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-fluoro-4-(phenoxymethyl)benzene;chloride
- Magnesium;1-fluoro-4-(phenoxymethyl)benzene;iodide
- Magnesium;1-fluoro-4-(phenoxymethyl)benzene;fluoride
Uniqueness
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide is unique due to its specific reactivity and stability. The presence of the bromine atom makes it more reactive compared to its chloride and fluoride counterparts, while being more stable than the iodide variant. This balance of reactivity and stability makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H10BrFMgO |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
UKZYMRGHLDQOMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
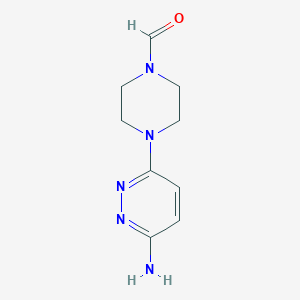
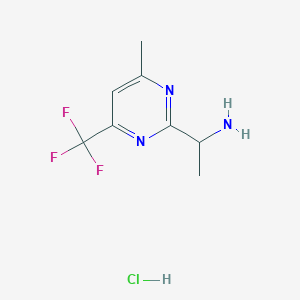
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)

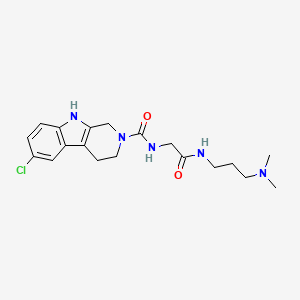
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
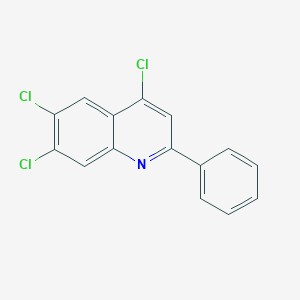
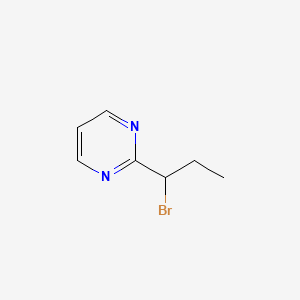
![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
